Allyl (2-methylbutoxy)acetate

Description

Properties

CAS No. |

67634-01-9 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

prop-2-enyl 2-(2-methylbutoxy)acetate |

InChI |

InChI=1S/C10H18O3/c1-4-6-13-10(11)8-12-7-9(3)5-2/h4,9H,1,5-8H2,2-3H3 |

InChI Key |

GWFJURKHPPFFMD-UHFFFAOYSA-N |

SMILES |

CCC(C)COCC(=O)OCC=C |

Canonical SMILES |

CCC(C)COCC(=O)OCC=C |

Other CAS No. |

67634-01-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 67634-01-9

- IUPAC Name : Prop-2-enyl 2-(2-methylbutoxy)acetate

- Molecular Formula : C₁₀H₁₈O₃

- Molecular Weight : 186.25 g/mol

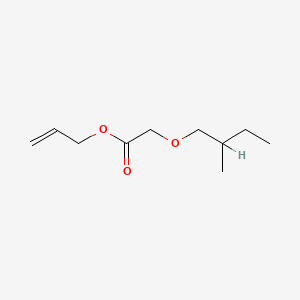

- Structure : Features an allyl group (CH₂=CHCH₂O−) esterified with a 2-methylbutoxy-substituted acetic acid (Fig. 1).

Applications: Primarily used as a fragrance agent in perfumery, contributing green and fruity notes. It is listed as a key ingredient in osmanthus-like odorant formulations alongside compounds like 2-tert-butyl-1-cyclohexyl acetate.

Physical Properties :

- Appearance : Clear colorless liquid.

- Safety : Irritating to eyes, skin, and respiratory systems; requires protective gear during handling.

Comparison with Structurally Similar Compounds

Allyl (3-methylbutoxy)acetate (CAS 67634-00-8)

Structural Differences :

Allyl Acetate (CAS 591-87-7)

Toxicity :

- Acute Toxicity: Poisonous via ingestion, inhalation, or dermal exposure; LD₅₀ (rat, oral) = 130 mg/kg.

- Market Data: Global market analyzed regionally (Europe, Asia, North America) with major producers in China and the EU.

Allyl Heptanoate (CAS 142-19-8)

Structural Features :

- Longer carbon chain (heptanoate group) enhances lipophilicity and volatility.

Regulatory Status :

- Recognized as a safe read-across analog for genotoxicity and skin sensitization endpoints.

Comparative Analysis

Table 1: Key Properties of Allyl Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.